molecular formula C9H6ClNO3S B1393795 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 954368-94-6

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No. B1393795
M. Wt: 243.67 g/mol
InChI Key: UIPQZZJYCHEWEL-UHFFFAOYSA-N
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Patent
US08394858B2

Procedure details

4-Phenyl-oxazole (Intermediate 25, 550 mg, 3.79 mmol) was dissolved in a minimum of dichloromethane and was added slowly to chlorosulfonic acid (2.537 mL, 37.9 mmol) at 0° C. The reaction mixture was stirred for 20 min 0-5° C. then warmed to room temperature then to 45° C. and stirred for 2 h. The reaction mixture was cooled to room temperature and cautiously poured on ice water. The aqueous layer was extracted with ethyl acetate, dried over sodium sulfate, and concentrated to crude 4-oxazol-4-yl-benzenesulfonyl chloride. The starting material and product have Rf values in 20% EtOAc/heptane of Rf=0.47 and Rf=0.23, respectively. The crude product was purifed by chromatography on a Biotage 25M column eluting ethyl acetate/heptane to yield 4-oxazol-4-yl-benzenesulfonyl chloride (212 mg, 0.870 mmol). MH+=244.2.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.537 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][O:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>ClCCl>[O:10]1[CH:11]=[C:7]([C:1]2[CH:2]=[CH:3][C:4]([S:13]([Cl:12])(=[O:15])=[O:14])=[CH:5][CH:6]=2)[N:8]=[CH:9]1

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=COC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=COC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.537 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
to 45° C. and stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
cautiously poured on ice water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to crude 4-oxazol-4-yl-benzenesulfonyl chloride
WASH
Type
WASH
Details
eluting ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C=NC(=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.87 mmol
AMOUNT: MASS 212 mg
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.